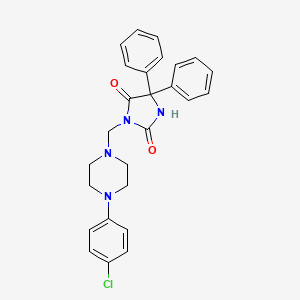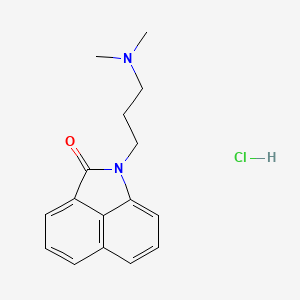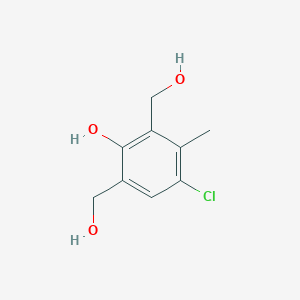![molecular formula C14H15NO2 B14712918 Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate CAS No. 22766-24-1](/img/structure/B14712918.png)
Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate is a complex organic compound with the molecular formula C14H15NO2. This compound is part of the indole family, which is known for its significant biological activity and presence in various natural products and pharmaceuticals . The indole structure is a common motif in many biologically active compounds, making it a valuable target for synthetic chemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate typically involves the cycloisomerization of allenyl indoles. One method involves the use of IPrAuCl/AgSbF6 as a catalyst, which facilitates the cycloisomerization process to yield the desired indole derivative with high enantioselectivity . Another approach includes the radical cyclization of N-alkylindoles, which has been shown to be effective but may suffer from issues related to substrate scope and selectivity .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar catalytic processes on a larger scale. The use of gold or platinum catalysts in cycloisomerization reactions is a common industrial approach due to their efficiency and ability to produce high yields .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indoles and more saturated derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate involves its interaction with various molecular targets and pathways. The indole structure allows it to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives such as:
- Tetrahydrocarbazoles
- Cyclohepta[b]indoles
- Tetrahydroindolo[3,2-c]quinoline
- Indolines
Uniqueness
What sets methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate apart is its specific structure, which combines the indole ring with a tetrahydropyrido moiety. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
22766-24-1 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)13-10-6-2-3-7-11(10)15-9-5-4-8-12(13)15/h2-3,6-7H,4-5,8-9H2,1H3 |
Clave InChI |
XTJIROFYXHNUMZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2CCCCN2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)

![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)



